BS2G Crosslinker BS2G Crosslinker
Brand Name: Vulcanchem
CAS No.: 215597-83-4
VCID: VC16017075
InChI: InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27)
SMILES:
Molecular Formula: C13H14N2O14S2
Molecular Weight: 486.4 g/mol

BS2G Crosslinker

CAS No.: 215597-83-4

Cat. No.: VC16017075

Molecular Formula: C13H14N2O14S2

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

BS2G Crosslinker - 215597-83-4

Specification

CAS No. 215597-83-4
Molecular Formula C13H14N2O14S2
Molecular Weight 486.4 g/mol
IUPAC Name 1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Standard InChI InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27)
Standard InChI Key OWSWOWLMQKUWTE-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

BS2G Crosslinker (C₁₃H₁₂N₂O₁₄S₂Na₂) features two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups connected by a glutarate spacer, yielding a molecular weight of 530.35 g/mol . The sulfo-NHS groups enhance water solubility, eliminating the need for organic solvents during experimental workflows . The glutarate backbone provides a spacer arm length of 7.7 Å, optimizing steric accessibility for intermolecular crosslinking .

Reaction Mechanism and Biochemical Specificity

BS2G reacts with primary amines (ε-amino groups of lysine residues or N-termini) via nucleophilic acyl substitution. The sulfo-NHS esters activate carbonyl groups, enabling amine attack and subsequent formation of stable amide bonds . This reaction predominates at pH 7–9, aligning with physiological buffers commonly used in protein studies .

Kinetic and Thermodynamic Considerations

Crosslinking efficiency depends on reagent concentration, temperature, and reaction duration. Standard protocols recommend a 20:1 molar ratio of BS2G to protein, incubated at room temperature for 45–60 minutes . Quenching with Tris buffer (25–60 mM) terminates reactions by scavenging unreacted NHS esters .

Membrane Impermeability

Unlike non-sulfonated analogs (e.g., disuccinimidyl suberate), BS2G cannot penetrate lipid bilayers, making it ideal for labeling cell surface proteins or extracellular domains . This property minimizes intracellular crosslinking artifacts in live-cell experiments.

Experimental Protocols and Optimization

Standard Crosslinking Workflow

  • Reagent Preparation: BS2G is reconstituted in 25 mM sodium phosphate buffer (pH 7.4) to 50 mM, avoiding amine-containing buffers that compete with target proteins .

  • Incubation: Proteins (50–100 μg) are treated with BS2G at 0.5–5 mM final concentration .

  • Quenching and Purification: Reactions are halted with Tris or ammonium bicarbonate, followed by dialysis or gel filtration to remove excess crosslinker .

Mass Spectrometry Integration

Crosslinked peptides are analyzed via LC-MS/MS after tryptic digestion. Tools like Phenyx and xComb identify inter- and intra-protein linkages, leveraging database searches constrained by BS2G’s 7.7 Å spacer . For example, studies on haloarchaeal 20S proteasomes utilized BS2G to stabilize complexes prior to MS analysis, revealing subunit interactions critical for proteolytic activity .

Applications in Protein Interaction Studies

Membrane Protein Dynamics

BS2G’s inability to traverse membranes enables selective crosslinking of cell surface receptors, such as GPCRs and integrins. This has advanced structural studies of ligand-receptor complexes without perturbing intracellular signaling .

Structural Proteomics

In large-scale crosslinking mass spectrometry (XL-MS), BS2G generates distance restraints (≤7.7 Å) to validate computational models of protein assemblies. A 2023 study on halophilic proteasomes demonstrated BS2G’s utility in mapping subunit interfaces under high-salt conditions, corroborating molecular dynamics simulations .

Comparative Analysis with Related Crosslinkers

CrosslinkerSpacer Length (Å)SolubilityMembrane PermeabilityReactive Groups
BS2G7.7WaterNoSulfo-NHS
BS311.4WaterNoSulfo-NHS
DSS11.4DMSOYesNHS
DTSSP12.0WaterNoSulfo-NHS (cleavable)

Key Insights:

  • BS3: Longer spacer (11.4 Å) suits larger protein complexes but may reduce crosslinking specificity .

  • DSS: Requires organic solvents, limiting compatibility with live-cell systems .

  • DTSSP: Incorporates disulfide bonds for MS-friendly cleavage but introduces additional handling steps .

BS2G balances spacer length and solubility, offering precision in membrane protein studies where shorter crosslinks enhance resolution .

Recent Advances and Research Findings

Integration with Computational Modeling

Hybrid approaches combining BS2G-derived distance constraints with molecular docking have refined models of transient protein interactions. For instance, crosslinking data from proteasome studies were integrated with Rosetta-based simulations to predict conformational changes during substrate processing .

High-Throughput XL-MS Pipelines

Advances in search algorithms (e.g., pLink, XlinkX) now accommodate BS2G crosslinks in proteome-wide studies. These tools employ false-discovery rate (FDR) controls to validate identifications, enabling systems-level analyses of protein interaction networks .

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